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Compound of Interest

Compound Name: 2-(Dimethylamino)ethyl carbamate

CAS No.: 4220-32-0

Cat. No.: B1201124

Get Quote

CAS: 4220-32-0 | 2-(Dimethylamino)ethyl carbamate[1][2]
Introduction & Chemical Identity
N-Demethylcarbachol (also known as Carbamic acid, 2-(dimethylamino)ethyl ester) is the

tertiary amine analog of the parasympathomimetic drug Carbachol.[1] While Carbachol

possesses a quaternary ammonium structure—permanently charged and unable to cross the

blood-brain barrier—N-Demethylcarbachol exists as a pH-dependent tertiary amine.[1]

In pharmaceutical development, it is primarily monitored as a process-related impurity and a

potential degradation product.[1] Its presence alters the physicochemical behavior of the

formulation, particularly regarding solubility, membrane permeability, and detection methods.

Structural Analysis
Unlike Carbachol, which mimics the trimethylammonium headgroup of Acetylcholine, N-

Demethylcarbachol lacks the permanent positive charge.[1] This structural deviation

significantly impacts its pharmacokinetics and analytical retention times.[1]
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Figure 1: Structural relationship between Carbachol and N-Demethylcarbachol.

Attribute Technical Detail

IUPAC Name 2-(Dimethylamino)ethyl carbamate

CAS Number 4220-32-0

Molecular Formula

Molecular Weight 132.16 g/mol

SMILES CN(C)CCOC(N)=O

Key Functional Groups

Carbamate ester (

), Tertiary Amine (

)

Physical Properties
The physical profile of N-Demethylcarbachol is distinct from its parent compound. While

Carbachol is a crystalline salt with a high melting point, N-Demethylcarbachol behaves as a

low-melting solid or viscous liquid depending on purity and temperature.
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Property Value Source/Context

Physical State Low-melting solid / Liquid MP approx. 64°C [1].[1]

Boiling Point 232.8°C (at 760 mmHg)

Predicted value; typically

distills under vacuum (e.g.,

120°C @ 10 Torr).[1]

Density 1.053 g/cm³ Liquid phase density.[1][2]

LogP (Octanol/Water) 0.34 (Predicted) to -0.4
Significantly more lipophilic

than Carbachol (LogP < -3).[1]

pKa (Base) ~9.1 - 9.3

Estimated based on

dimethylaminoethanol moiety.

[1]

Solubility
High in Water, Ethanol,

Chloroform

Soluble in organic solvents

due to lack of permanent

charge.[1]

Expert Insight: The pKa Criticality
The tertiary amine group introduces a pKa of approximately 9.2.[1]

At pH < 7.0: The molecule is protonated (

) and behaves similarly to Carbachol (cationic, water-soluble).[1]

At pH > 10.0: The molecule is neutral.[1] This allows for liquid-liquid extraction into organic

solvents (e.g., dichloromethane), a purification strategy impossible with Carbachol.[1]

Chemical Reactivity & Stability[2]
N-Demethylcarbachol possesses two reactive centers: the carbamate nitrogen (weak

nucleophile) and the tertiary amine (moderate nucleophile/base).[1]

3.1 Hydrolysis Pathways
Carbamates are generally more stable than esters due to the resonance stabilization of the

nitrogen lone pair donating into the carbonyl.[1] However, hydrolysis occurs under extreme pH

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Carbachol
https://pubchem.ncbi.nlm.nih.gov/compound/Carbachol
https://pubchem.ncbi.nlm.nih.gov/compound/Carbachol
https://www.chemsrc.com/en/cas/4220-32-0_340420.html
https://pubchem.ncbi.nlm.nih.gov/compound/Carbachol
https://pubchem.ncbi.nlm.nih.gov/compound/Carbachol
https://pubchem.ncbi.nlm.nih.gov/compound/Carbachol
https://pubchem.ncbi.nlm.nih.gov/compound/Carbachol
https://pubchem.ncbi.nlm.nih.gov/compound/Carbachol
https://pubchem.ncbi.nlm.nih.gov/compound/Carbachol
https://pubchem.ncbi.nlm.nih.gov/compound/Carbachol
https://pubchem.ncbi.nlm.nih.gov/compound/Carbachol
https://pubchem.ncbi.nlm.nih.gov/compound/Carbachol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1201124?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


conditions.[1]

Acidic Hydrolysis: Protonation of the carbonyl oxygen leads to cleavage, yielding 2-

(dimethylamino)ethanol, ammonium, and

.[1]

Alkaline Hydrolysis: Nucleophilic attack by

yields 2-(dimethylamino)ethanol and cyanate/carbonate.[1]

N-Demethylcarbachol

Tetrahedral Intermediate

 H2O / H+ or OH-

2-(Dimethylamino)ethanol + NH3 + CO2

 Elimination

Click to download full resolution via product page

Figure 2: Hydrolytic degradation pathway.[1]

3.2 Thermal Stability
The compound has a flash point of ~94.6°C. Unlike quaternary ammonium salts which

decompose via Hofmann elimination at high temperatures, N-Demethylcarbachol is relatively

stable but can undergo thermal oxidation at the amine group (N-oxide formation) if exposed to

air at elevated temperatures.[1]
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For research standards or impurity profiling, N-Demethylcarbachol is synthesized via the

carbamoylation of 2-(dimethylamino)ethanol.[1]

Protocol: Carbamoylation via Sodium Cyanate

Reagents: 2-(Dimethylamino)ethanol (1.0 eq), Sodium Cyanate (NaOCN, 1.2 eq),

Trifluoroacetic acid (TFA) or HCl (catalytic).[1]

Solvent: Dichloromethane (DCM) or Toluene.[1]

Procedure:

Dissolve amino-alcohol in DCM.

Add NaOCN slowly at 0°C.[1]

Add acid catalyst dropwise.[1][3]

Stir at room temperature for 12-24 hours.

Workup: Basify to pH > 10, extract with DCM (separating from inorganic salts), dry over

, and concentrate.

Alternative Route: Transesterification with Ethyl Carbamate (Urethane) utilizing a Lewis acid

catalyst (e.g., Dibutyltin dilaurate) at reflux.[1]

Analytical Characterization
Distinguishing N-Demethylcarbachol from Carbachol requires specific chromatographic

conditions due to their ionic differences.

5.1 HPLC Method (Cation Exchange vs. HILIC)
Challenge: Standard C18 RP-HPLC retains neither compound well due to high polarity.

Solution: Use HILIC (Hydrophilic Interaction Liquid Chromatography) or SCX (Strong Cation

Exchange).[1]
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Differentiation:

Carbachol:[1][4][5][6][7][8][9][10] Always cationic.[1] Retains strongly on SCX.[1]

N-Demethylcarbachol: Retention is pH dependent.[1] At pH 10 (HILIC), it elutes as a

neutral species, separating clearly from the permanently charged parent drug.[1]

5.2 Mass Spectrometry (MS)
Carbachol:

147

.[1] (Note: Quaternary salts do not show

in the same way; the cation itself is the detected mass).[1]

N-Demethylcarbachol:

133

.[1]

Fragmentation: The loss of the carbamate group (

) is a common fragment (

44 loss), leaving the dimethylaminoethyl cation (

72).[1]

5.3 NMR Spectroscopy (

-NMR in

)
Carbachol: Trimethylammonium singlet at

ppm (9H).[1]
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N-Demethylcarbachol: Dimethylamino singlet at

ppm (6H).[1] This shift from 3.2 to 2.3 ppm is the definitive diagnostic signal for
demethylation.[1]

References
ChemicalBook. (2025).[1] 2-(Dimethylamino)ethyl carbamate Properties and Safety.

Retrieved from [1]

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for

CID 48131, Carbamic acid, 2-(dimethylamino)ethyl ester. Retrieved from [1]

ChemSrc. (2025).[1][2] CAS 4220-32-0 Entry and Physicochemical Data. Retrieved from [1]

United States Pharmacopeia (USP). (2025).[1] Carbachol Monograph: Impurities and

Degradation Products. Retrieved from [1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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